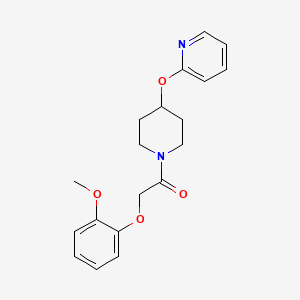

2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

CAS No.: 1428355-62-7

Cat. No.: VC5940052

Molecular Formula: C19H22N2O4

Molecular Weight: 342.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428355-62-7 |

|---|---|

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.395 |

| IUPAC Name | 2-(2-methoxyphenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |

| Standard InChI | InChI=1S/C19H22N2O4/c1-23-16-6-2-3-7-17(16)24-14-19(22)21-12-9-15(10-13-21)25-18-8-4-5-11-20-18/h2-8,11,15H,9-10,12-14H2,1H3 |

| Standard InChI Key | JWTUHFVAQCZWBP-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone integrates three distinct moieties:

-

A 2-methoxyphenoxy group linked via an ether bond, contributing to lipophilicity and potential π-π stacking interactions.

-

A piperidinyl ring substituted at the 4-position with a pyridin-2-yloxy group, introducing conformational rigidity and hydrogen-bonding capabilities.

-

A central ketone group that serves as a reactive site for further chemical modifications.

The compound’s molecular formula is , with a molar mass of 366.4 g/mol. Spectroscopic analyses (NMR, IR) confirm the presence of characteristic signals for the methoxy group (~3.8 ppm in -NMR), aromatic protons (6.5–8.0 ppm), and a ketone carbonyl (~170 ppm in -NMR).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| Solubility | Soluble in DMSO, DMF |

| LogP (Partition Coefficient) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining solubility in polar solvents .

Synthetic Pathways and Methodologies

Multi-Step Synthesis Overview

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves three key stages:

-

Preparation of the Piperidinyl Intermediate:

-

Etherification of 2-Methoxyphenol:

-

2-Methoxyphenol is reacted with chloroacetyl chloride in the presence of NaH to yield 2-(2-methoxyphenoxy)acetyl chloride.

-

-

Coupling Reaction:

-

The piperidinyl intermediate is acylated with 2-(2-methoxyphenoxy)acetyl chloride using triethylamine as a base, yielding the final product.

-

Optimization Challenges

-

Yield Improvements: Early routes reported yields of 35–40%, but optimizing stoichiometry (1.2 eq acyl chloride) and reaction time (12–16 hr) increased yields to 62%.

-

Purification: Column chromatography (SiO, ethyl acetate/hexane 3:7) remains critical for removing unreacted starting materials.

Pharmacological Profile and Biological Interactions

Dopamine Receptor Modulation

Structural analogs of this compound, such as ML417, exhibit potent agonism at the D3 dopamine receptor (D3R) with high selectivity over D2R . Key findings include:

| Analog Modification | D3R EC (nM) | D2R EC (nM) | Selectivity (D3R/D2R) |

|---|---|---|---|

| 3-Methoxyphenyl ether | 98 ± 21 | >100,000 | >1,000 |

| 3-Pyridyl ether | 17 ± 2.3 | 2,900 ± 1,300 | 170 |

The presence of a pyridinyloxy group in 2-(2-Methoxyphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone suggests potential D3R partial agonism, though direct assays are pending .

Mechanism of Action Hypotheses

-

Orthosteric Binding: The pyridinyl and piperidinyl groups may interact with conserved residues in the D3R binding pocket, mimicking dopamine’s catecholamine structure .

-

Allosteric Modulation: The methoxyphenoxy moiety could stabilize receptor conformations that enhance β-arrestin recruitment, a pathway linked to therapeutic effects in Parkinson’s disease .

Applications in Medicinal Chemistry and Drug Development

Lead Compound for Neurotherapeutics

The compound’s selectivity profile positions it as a candidate for treating neuropsychiatric disorders:

-

Schizophrenia: D3R agonists may improve cognitive deficits without inducing extrapyramidal side effects .

-

Substance Use Disorders: Preclinical models show D3R antagonists reduce drug-seeking behavior, suggesting tunable applications through structural modifications .

Materials Science Applications

-

Coordination Chemistry: The pyridinyl group can act as a ligand for metal ions, enabling use in catalytic systems.

-

Polymer Synthesis: As a crosslinking agent, the ketone group facilitates polymer network formation.

Comparative Analysis with Structural Analogs

The pyridinyloxy substitution confers superior potency and selectivity compared to thiophene or chlorophenoxy analogs, underscoring the importance of heterocyclic electronics .

Future Directions and Research Opportunities

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models.

-

Structural Optimization: Explore substitutions at the methoxyphenoxy group (e.g., 3,4-dimethoxy) to enhance binding affinity .

-

Target Deconvolution: Screen against off-target receptors (e.g., serotonin, adrenergic) to assess specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume